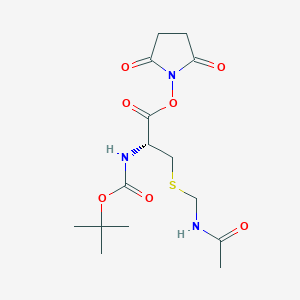

Boc-Cys(Acm)-OSu

Description

Significance of Cysteine Derivatives in Advanced Peptide and Protein Research

Cysteine is a sulfur-containing amino acid distinguished by its reactive sulfhydryl (thiol) group (-SH). This functional group is of paramount importance in the structure and function of peptides and proteins.

Disulfide Bonds: The most prominent role of cysteine is its ability to form disulfide bonds (-S-S-) with another cysteine residue through oxidation. These covalent cross-links are crucial for stabilizing the three-dimensional structures of many proteins, particularly those secreted into the extracellular environment. stackexchange.com The formation of correct disulfide bridges is often essential for biological activity.

Catalytic Activity: The thiol group can act as a potent nucleophile and is often found in the active sites of enzymes, such as thiol proteases, where it directly participates in catalysis. bbk.ac.uk

Post-Translational Modifications: Cysteine residues are sites for various post-translational modifications, including S-nitrosation and S-glutathiolation, which are vital for cellular signaling processes. nih.govnih.gov

Bioconjugation: The high reactivity of the thiol group allows for selective chemical modifications, making it a key target for attaching labels, drugs, or other molecules to peptides and proteins. bachem.com

Given the high reactivity of the thiol group, its protection during peptide synthesis is mandatory to prevent unwanted side reactions. bachem.com The development of various thiol-protecting groups has been a central theme in peptide chemistry, enabling the synthesis of complex peptides with multiple cysteine residues. Cysteine derivatives, with their side chains protected, are therefore indispensable building blocks in advanced peptide research.

Functional Role of N-Hydroxysuccinimide (OSu) Esters in Peptide Bond Formation

The formation of a peptide bond (an amide bond) between two amino acids requires the activation of the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of the other. N-Hydroxysuccinimide (NHS or HOSu) esters are one of the most widely used and effective means of achieving this activation. nih.govguidechem.comwikipedia.org

The process involves reacting a carboxylic acid with NHS in the presence of a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) to form an active NHS ester. wikipedia.org These esters are sufficiently stable to be isolated, purified, and stored, yet highly reactive toward primary amines (like the N-terminal α-amino group of a growing peptide chain) under mild conditions. nih.govwikipedia.orgnih.govchemicalbook.com The reaction yields a stable amide bond and releases N-hydroxysuccinimide, a water-soluble and easily removable by-product. chemicalbook.com This efficiency and the mild reaction conditions have made OSu esters a cornerstone of both solution-phase and solid-phase peptide synthesis.

Overview of Orthogonal Protecting Group Strategies in Chemical Peptide Synthesis

The synthesis of a peptide with a defined sequence requires the temporary masking of various reactive functional groups to prevent undesired side reactions. springernature.com A protecting group strategy is a plan for which groups to use and in what order to remove them. An "orthogonal" strategy is one in which different classes of protecting groups are used, each of which can be removed by a specific chemical reaction or condition without affecting the others. nih.govjocpr.com

This concept is fundamental to the synthesis of complex peptides, such as those with multiple side-chain functionalities or branched structures. springernature.comnih.gov By using an orthogonal set of protecting groups, a chemist can selectively deprotect one specific site on a complex molecule for further reaction, while all other protected sites remain intact. jocpr.com

For instance, in the case of Boc-Cys(Acm)-OSu, three different functionalities are at play:

The α-amino group is protected by the acid-labile Boc group.

The cysteine side-chain thiol is protected by the Acm group, which is stable to the acidic conditions used to remove Boc but can be removed by reagents like iodine or silver ions. sriramchem.com

The carboxyl group is activated as an OSu ester for coupling.

This arrangement allows for the selective removal of the Boc group to elongate the peptide chain, while the Acm group remains on the cysteine side chain. The Acm group can then be removed at a later, desired stage of the synthesis, for example, to form a specific disulfide bond. This orthogonality is crucial for controlling the final structure of the synthesized peptide. sriramchem.com

Historical Trajectory and Evolution of Boc-Strategy in Peptide Synthesis

The tert-Butoxycarbonyl (Boc) protecting group was first introduced to peptide synthesis in the late 1950s. chempep.com Its utility was fully realized with the advent of Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. B. Merrifield. nih.govnih.gov The Boc/Benzyl (Bzl) strategy became the first widely adopted method for SPPS. nih.gov

The core principle of this strategy is based on graduated acid lability:

Temporary Protection: The Nα-amino group of the incoming amino acid is protected with the Boc group, which is removed at each step of chain elongation using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chempep.com

Permanent Protection: The reactive side chains of amino acids are protected with groups, often benzyl-based, that are stable to the TFA used for Boc removal.

Final Cleavage: At the end of the synthesis, all the side-chain protecting groups and the linkage to the solid support are removed simultaneously using a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF). nih.gov

While highly successful and used to synthesize many large peptides and even small proteins, the Boc strategy's reliance on repeated TFA treatment and the final harsh HF cleavage step can be problematic for sensitive sequences. nih.govamericanpeptidesociety.org This led to the development of the alternative Fmoc/t-Butyl strategy, which uses a base-labile Fmoc group for Nα-protection and milder acid conditions for final cleavage. nih.gov Although Fmoc chemistry has become more prevalent, the Boc strategy remains a valuable and widely used tool, particularly for specific applications where it offers advantages. americanpeptidesociety.orgsunresinlifesciences.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-3-(acetamidomethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O7S/c1-9(19)16-8-26-7-10(17-14(23)24-15(2,3)4)13(22)25-18-11(20)5-6-12(18)21/h10H,5-8H2,1-4H3,(H,16,19)(H,17,23)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNIWBQFVQMDND-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparation of Boc Cys Acm Osu

General Principles of Amino Acid N-alpha and Side-Chain Protection for Peptide Synthesis

N-alpha Protection: The α-amino group requires a temporary protecting group that can be selectively removed after each coupling step without affecting other protecting groups or the peptide chain. Boc is acid-labile, typically removed by trifluoroacetic acid (TFA), while Fmoc is base-labile, removed by piperidine (B6355638) biosynth.comresearchgate.netiris-biotech.de.

Side-Chain Protection: Amino acids with reactive side chains, such as cysteine (thiol group), serine/threonine (hydroxyl group), lysine (B10760008) (amino group), and aspartic/glutamic acid (carboxyl group), require permanent or semi-permanent protection biosynth.comnih.govresearchgate.net. These groups are designed to withstand the conditions of peptide chain elongation and are typically removed during the final cleavage step.

Orthogonality: A key concept is orthogonality, where different protecting groups can be removed independently under distinct chemical conditions. This allows for selective manipulation of functional groups, crucial for complex peptide structures, including cyclization or incorporation of modified residues biosynth.comresearchgate.netiris-biotech.dersc.org.

Cysteine, with its nucleophilic thiol group, is particularly prone to oxidation, forming disulfide bonds, or undergoing alkylation during peptide synthesis rsc.org. Therefore, robust side-chain protection is essential. The acetamidomethyl (Acm) group is a common and effective protecting group for the cysteine thiol, offering stability during many synthetic steps rsc.orgresearchgate.net.

Stepwise Chemical Synthesis of Boc-Cys(Acm)-OSu Precursors

The synthesis of this compound typically begins with L-cysteine, which is then sequentially protected at the α-amino and thiol groups, followed by activation of the carboxyl group.

N-alpha-tert-Butoxycarbonyl (Boc) Protection of the Amino Group

The first step involves protecting the α-amino group of cysteine with the tert-butyloxycarbonyl (Boc) group. This is commonly achieved by reacting cysteine (or its hydrochloride salt) with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine (B128534) (TEA) or sodium bicarbonate, in a suitable solvent like water, tetrahydrofuran (B95107) (THF), or a mixture thereof organic-chemistry.orgfishersci.co.ukjk-sci.comwikipedia.org. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks a carbonyl of Boc₂O, releasing carbon dioxide and tert-butoxide organic-chemistry.orgjk-sci.comwikipedia.org.

Reaction: Cysteine + Boc₂O + Base → Boc-Cysteine

Typical Reagents: Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃), Solvent (e.g., THF/Water) organic-chemistry.orgfishersci.co.ukjk-sci.comwikipedia.org.

S-Acetamidomethyl (Acm) Protection of the Thiol Group

Following N-alpha protection, the thiol group of the cysteine residue is protected with the acetamidomethyl (Acm) group. This is typically performed by reacting the Boc-protected cysteine with acetamidomethyl chloride or a related reagent under basic conditions rsc.orgresearchgate.net. The Acm group is stable to acidic conditions used for Boc deprotection and to many coupling reagents, but it can be removed later using specific reagents like mercury(II) acetate (B1210297) or iodine rsc.orgresearchgate.netnih.govunimelb.edu.au.

Reaction: Boc-Cysteine + Acetamidomethylating Agent → Boc-Cys(Acm)-OH

Typical Reagents: Acetamidomethyl chloride (or similar), Base (e.g., NaOH), Solvent (e.g., water or aqueous organic solvent) rsc.orgresearchgate.net.

Activation and Esterification with N-Hydroxysuccinimide (OSu)

The final step in preparing this compound is the activation of the carboxyl group of Boc-Cys(Acm)-OH to form an N-hydroxysuccinimide (OSu) ester. This activated ester is highly reactive towards amines, facilitating peptide bond formation enamine.netthermofisher.comwikipedia.orgnih.govbachem.comgoogle.com. The activation is typically achieved by reacting Boc-Cys(Acm)-OH with N-hydroxysuccinimide (NHS or HOSu) in the presence of a coupling agent, most commonly a carbodiimide (B86325) such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) enamine.netwikipedia.orgbachem.comgoogle.com. This reaction forms a reactive intermediate that then reacts with NHS to yield the stable this compound ester enamine.netwikipedia.orggoogle.com.

Reaction: Boc-Cys(Acm)-OH + N-Hydroxysuccinimide + Coupling Agent → this compound

Typical Reagents: N-Hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Solvent (e.g., Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF)) enamine.netwikipedia.orgbachem.comgoogle.com.

The OSu ester is generally stable enough to be isolated and purified, often by crystallization or chromatography, and can be stored for later use enamine.netwikipedia.orggoogle.com.

Optimization of Synthetic Pathways for Enhanced Purity and Reaction Yield

Optimizing the synthesis of this compound is crucial for obtaining high yields of a pure product, minimizing side reactions, and ensuring efficient downstream peptide coupling. Key parameters for optimization include:

Reagent Stoichiometry: Precise control over the molar ratios of cysteine, protecting agents (Boc₂O, acetamidomethylating agent), NHS, and coupling agents (DCC/EDC) is vital. Excess reagents can lead to over-reaction or difficult purifications, while insufficient amounts result in incomplete conversions organic-chemistry.orgfishersci.co.ukjk-sci.comwikipedia.orgenamine.netwikipedia.orgbachem.comgoogle.com.

Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact yield and purity. For Boc protection, mild temperatures (room temperature to 40°C) are often employed organic-chemistry.orgfishersci.co.ukjk-sci.comwikipedia.org. Acm protection conditions depend on the specific reagent used. The OSu ester formation typically occurs at room temperature or below in anhydrous solvents like DCM or DMF to prevent hydrolysis of the activated ester enamine.netwikipedia.orggoogle.com.

Coupling Agent Selection: The choice of carbodiimide (DCC vs. EDC) can influence the reaction rate and byproduct formation. DCC produces dicyclohexylurea (DCU), which can precipitate and be removed by filtration, while EDC produces a water-soluble urea (B33335) byproduct that can be removed by aqueous extraction enamine.netwikipedia.orgbachem.compeptide.com. Additives like N-hydroxysuccinimide (HOSu) itself can help suppress side reactions and improve yield during ester formation enamine.netwikipedia.orgbachem.com.

Purification Strategies: Effective purification is paramount. After each step, the intermediate products (Boc-Cysteine, Boc-Cys(Acm)-OH) are typically isolated and purified by techniques such as extraction, precipitation, or crystallization. The final this compound ester is often purified by recrystallization from suitable solvents (e.g., ethyl acetate/hexane) or chromatography to achieve high purity enamine.netwikipedia.orggoogle.com. Monitoring purity via techniques like TLC, HPLC, and NMR is essential.

Table 1: Typical Reagents and Conditions for this compound Synthesis Steps

| Step | Reactant(s) | Protecting/Activating Agent | Coupling Agent | Base (if applicable) | Solvent(s) | Typical Conditions |

| 1. N-alpha Boc Protection | L-Cysteine | Boc₂O | N/A | TEA or NaHCO₃ | THF/Water, Acetonitrile (B52724) | Room Temp. to 40°C |

| 2. S-Thiol Acm Protection | Boc-L-Cysteine | Acetamidomethyl Chloride | N/A | NaOH | Water/Organic Solvent | Varies |

| 3. OSu Ester Formation (Activation) | Boc-Cys(Acm)-OH | N-Hydroxysuccinimide (NHS) | DCC or EDC | N/A | DCM, DMF, THF | Room Temp. (anhydrous) |

| Final Product Isolation/Purification | This compound | N/A | N/A | N/A | Ethyl Acetate, Hexane | Recrystallization |

Considerations for Scalable Production in Academic and Research Settings

Scaling up the synthesis of this compound from laboratory bench to larger research or pilot production requires careful consideration of several factors:

Reagent Availability and Cost: The cost-effectiveness of starting materials and reagents becomes more significant at larger scales. Boc₂O, acetamidomethylating agents, NHS, and coupling agents like DCC/EDC are generally available, but their bulk pricing and purity must be evaluated.

Process Robustness and Reproducibility: The chosen synthetic route must be robust and reproducible across different batches. This involves standardizing reaction parameters, solvent purity, and work-up procedures. Variations in temperature control or mixing efficiency can lead to inconsistent yields and purity.

Safety and Handling: Di-tert-butyl dicarbonate can decompose to release CO₂ gas, requiring appropriate ventilation and handling jk-sci.com. Coupling agents like DCC can be skin irritants. Solvents such as DCM and DMF require careful handling due to their toxicity and flammability. Waste management and disposal protocols must be established.

Purification Efficiency: Large-scale purification can be challenging. Recrystallization is often preferred for scalability and cost-effectiveness, provided it yields the desired purity. If chromatography is required, optimizing the stationary phase, mobile phase, and loading capacity is crucial.

Reaction Monitoring: Implementing in-process controls and analytical methods (e.g., HPLC, TLC) to monitor reaction progress and intermediate purity is essential for troubleshooting and ensuring product quality at scale.

Equipment: Scaling up requires appropriate reactor vessels, filtration systems, drying ovens, and purification equipment that can handle larger volumes safely and efficiently.

In academic and research settings, the focus is often on demonstrating proof-of-concept and obtaining high-purity material for demanding applications. While cost may be a secondary concern, efficiency and reproducibility remain paramount for reliable research outcomes.

Orthogonal Protecting Group Chemistry of Boc Cys Acm Osu

Fundamental Principles of Orthogonal Protection Systems in Peptide Synthesis

In peptide synthesis, orthogonal protecting groups facilitate:

Selective Deprotection: Allowing the removal of one protecting group (e.g., the N-terminal amine protecting group) to enable the coupling of the next amino acid, while leaving other protecting groups (e.g., on amino acid side chains) intact iris-biotech.debiosynth.com.

Controlled Side-Chain Modification: Enabling the selective deprotection and modification of specific amino acid side chains at desired points in the synthesis, such as the formation of disulfide bonds between cysteine residues smolecule.com.

Commonly employed orthogonal protecting group pairs in peptide synthesis include Fmoc/tBu and Boc/Bn, where the former is base-labile and the latter is acid-labile, allowing for distinct removal chemistries iris-biotech.debiosynth.com. The Boc-Cys(Acm)-OSu derivative exemplifies a strategy where different protecting groups (Boc and Acm) are present on the same amino acid, each responding to different deprotection conditions, thereby offering flexibility in synthetic planning smolecule.comsigmaaldrich.com.

Selective Cleavage Mechanisms and Reactivity of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids in peptide synthesis, particularly in the classical Boc/Bzl solid-phase peptide synthesis (SPPS) strategy masterorganicchemistry.comnih.govchempep.com. Its key characteristic is its lability to strong acids.

Acid-Labile Nature and Deprotection with Trifluoroacetic Acid (TFA)

The Boc group is readily cleaved under acidic conditions, with trifluoroacetic acid (TFA) being the most common reagent employed for its removal masterorganicchemistry.comchempep.comresearchgate.netgoogle.com. Typically, a 25-50% solution of TFA in dichloromethane (B109758) (DCM) is used for a short period (e.g., 5-25 minutes) to deprotect the N-terminus, liberating the free amine for the next coupling step masterorganicchemistry.comchempep.com. In some protocols, neat TFA or higher concentrations may be used for complete removal chempep.comgoogle.com. The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by the cleavage of the tert-butyl group, generating a stable tert-butyl carbocation and releasing the free amine nih.govresearchgate.netacs.org.

Table 1: Boc Protecting Group Deprotection

| Reagent | Typical Concentration | Solvent | Reaction Time | Common Scavengers | Notes |

|---|

Strategies for Mitigation of Side Reactions During Boc Deprotection (e.g., Cation Scavenging)

The acid-labile nature of the Boc group, while advantageous for selective deprotection, also presents challenges. The tert-butyl carbocations generated during TFA treatment are highly reactive electrophiles. These carbocations can alkylate nucleophilic amino acid side chains, such as the indole (B1671886) nitrogen of tryptophan, the phenol (B47542) of tyrosine, the hydroxyl of serine and threonine, the thiol of cysteine, and the thioether of methionine, leading to undesired side products and reduced yield of the target peptide researchgate.netacs.orgacs.orgsigmaaldrich.com.

To mitigate these side reactions, scavengers are routinely added to the TFA cleavage cocktail. These scavengers are nucleophilic compounds that preferentially react with the generated carbocations, thereby protecting the sensitive amino acid residues in the peptide chain researchgate.netgoogle.comsigmaaldrich.com. Common scavengers include:

Thiols: such as ethanedithiol (EDT), 1,4-butanedithiol (B72698) (1,4-BDMT), thiocresol, and thioanisole (B89551) researchgate.netacs.orgsigmaaldrich.com.

Phenols: like phenol and p-cresol (B1678582) researchgate.netsigmaaldrich.com.

Silanes: such as triisopropylsilane (B1312306) (TIS) google.comacs.orgsigmaaldrich.com.

Water: can also act as a scavenger google.comsigmaaldrich.com.

The choice and concentration of scavengers are critical and depend on the specific amino acid composition of the peptide researchgate.netsigmaaldrich.com. For instance, peptides rich in tryptophan or methionine often require a more robust scavenger system researchgate.netacs.orgsigmaaldrich.com.

Selective Cleavage Mechanisms and Reactivity of the Acm Protecting Group

The S-acetamidomethyl (Acm) group is a commonly employed protecting group for the thiol functionality of cysteine residues in peptide synthesis. It is known for its stability under acidic conditions used for Boc deprotection and basic conditions used for Fmoc deprotection, making it orthogonal to many other common protecting groups sigmaaldrich.comresearchgate.netresearchgate.net. The Acm group is typically removed under oxidative or heavy metal-mediated conditions, often to facilitate disulfide bond formation.

Oxidative Removal with Iodine for Disulfide Bridge Formation

Iodine (I₂) is a widely used reagent for the oxidative removal of the Acm group, concurrently promoting the formation of disulfide bonds between cysteine residues sigmaaldrich.compeptide.comnih.govresearchgate.netpeptide.com. The reaction typically occurs in acidic media, such as aqueous acetic acid sigmaaldrich.compeptide.comresearchgate.net. The mechanism involves the oxidation of the thiol to a more reactive intermediate, which then undergoes disulfide bond formation.

When two Acm-protected cysteine residues are present, treatment with iodine leads to the simultaneous removal of both Acm groups and the formation of a disulfide bridge, yielding the symmetrical dimer sigmaaldrich.comresearchgate.net. This method is particularly useful for constructing disulfide-linked peptides and proteins smolecule.comresearchgate.net.

However, the use of iodine requires careful control. Excess iodine can lead to side reactions, including the iodination of sensitive amino acid residues like tyrosine, methionine, and tryptophan researchgate.net. Disulfide bond rearrangement can also occur. To mitigate these issues, excess iodine is often quenched with reagents like sodium thiosulfate, ascorbic acid, or activated charcoal researchgate.net.

Table 2: Acm Protecting Group Deprotection

| Reagent(s) | Conditions | Outcome | Potential Issues/Notes |

|---|---|---|---|

| Iodine (I₂) | Acidic conditions (e.g., 90-95% acetic acid) | Oxidative removal; disulfide bond formation | Excess iodine can iodinate sensitive residues (Tyr, Met, Trp); disulfide rearrangement possible. sigmaaldrich.compeptide.comnih.govresearchgate.netechemi.comnih.gov |

Thiol Deprotection via Mercury(II) Acetate (B1210297) Reagents

Mercury(II) acetate (Hg(OAc)₂) is another effective reagent for the removal of the S-Acm protecting group sigmaaldrich.comresearchgate.netpeptide.com. This method typically involves dissolving the Acm-protected peptide in a buffered aqueous solution, such as 10% aqueous acetic acid, and adjusting the pH to approximately 4.0 peptide.com. Mercury(II) acetate is then added, and the mixture is stirred at room temperature under an inert atmosphere. A subsequent addition of β-mercaptoethanol is often performed to facilitate complete deprotection and potentially reduce any oxidized species peptide.com.

This method offers good selectivity, as it can remove the Acm group without affecting other common protecting groups like tert-butyl or trityl . However, a significant drawback associated with mercury-based reagents is the potential for the formation of insoluble mercury sulfide (B99878) (HgS) precipitates, which can lead to material loss and complicate purification . Furthermore, in peptides with a high content of serine and threonine residues, a side reaction known as an S--O(Ser,Thr) Acm shift can occur, where the Acm moiety migrates to the hydroxyl groups of these residues nih.gov.

Compound List:

this compound

tert-butyloxycarbonyl (Boc)

acetamidomethyl (Acm)

N-hydroxysuccinimide ester (OSu)

Cysteine (Cys)

Trifluoroacetic Acid (TFA)

Iodine (I₂)

Mercury(II) Acetate (Hg(OAc)₂)

Triisopropylsilane (TIS)

Anisole

Thioanisole

Ethanedithiol (EDT)

Phenol

Glycerol

Compatibility with N-Chlorosuccinimide (NCS)-Mediated Disulfide Bond Formation

N-Chlorosuccinimide (NCS) is a potent oxidizing agent frequently employed for the formation of disulfide bonds from free thiols. The acetamidomethyl (Acm) protecting group on cysteine is generally stable to many standard peptide synthesis conditions, including mild acids and bases. However, NCS has been demonstrated to be effective in the simultaneous removal of the Acm group and the subsequent oxidation of the liberated thiols to form disulfide bonds. This process can be achieved under mild aqueous conditions, often in a one-pot reaction, making it an efficient method for disulfide bond formation mdpi.comresearchgate.netresearchgate.netresearchgate.netiris-biotech.de.

Crucially, studies have shown that NCS-mediated Acm removal and disulfide bond formation can be performed in the presence of other cysteine protecting groups, such as trityl (Trt) or tert-butyl (tBu) mdpi.comresearchgate.net. For instance, NCS can cleave the Acm group without affecting the Trt group, which is typically removed by iodine mdpi.comresearchgate.net. This differential reactivity is key to achieving regioselective disulfide bond formation in peptides containing multiple cysteine residues. The rapid reaction kinetics of NCS, often completing the process in as little as 15 minutes with 1-2 equivalents, further enhances its utility mdpi.comiris-biotech.depeptidetherapeutics.org.

Stability Profile Under Varied Acidic and Basic Conditions

The stability of the protecting groups within this compound is critical for its application in solid-phase peptide synthesis (SPPS).

Boc Group: The tert-Butyloxycarbonyl (Boc) group is a well-established N-terminal protecting group. It is notably stable under basic conditions, resisting hydrolysis and nucleophilic attack organic-chemistry.orgsci-hub.sechemistrysteps.comnumberanalytics.comresearchgate.net. Its lability is primarily towards acidic conditions, being readily cleaved by strong acids like trifluoroacetic acid (TFA) organic-chemistry.orgchemistrysteps.comnumberanalytics.com. This acid lability is a fundamental aspect of its utility in peptide synthesis, particularly in Boc-based SPPS strategies, and also in Fmoc-based strategies where it might be used for specific purposes after Fmoc removal.

Acm Group: The acetamidomethyl (Acm) group is known for its robustness. It exhibits good stability under acidic conditions, including TFA, and also under basic aqueous solutions at room temperature researchgate.netpeptide.com. This broad stability profile allows it to withstand many standard peptide synthesis steps. However, its selective removal is typically achieved using reagents like iodine, heavy metal salts (e.g., Hg(OAc)₂, Ag(I) salts), or specific palladium-based systems researchgate.netpeptide.comresearchgate.net. The stability of Acm under acidic conditions means it can often remain on the cysteine residue during the final cleavage of the peptide from the resin, facilitating post-cleavage disulfide bond formation peptide.compeptide.com.

OSu Ester: The N-hydroxysuccinimide (OSu) ester functionality is an activated ester designed for efficient amide bond formation during peptide coupling. While generally reactive towards nucleophiles like amines, its stability under prolonged exposure to strongly acidic or basic conditions can be a consideration. However, in the context of standard peptide coupling cycles, it is sufficiently stable for its intended purpose.

Table 1: Stability of Protecting Groups in this compound

| Protecting Group | Stability to Acidic Conditions | Stability to Basic Conditions | Primary Deprotection Reagents |

| Boc | Labile (e.g., TFA) | Stable | TFA, HCl |

| Acm | Stable | Stable | I₂, Hg(OAc)₂, Ag(I) salts, Pd(II) |

| OSu Ester | Moderate | Moderate | Amines (for coupling) |

Advanced Strategic Combinations of Cysteine Protecting Groups for Multi-Disulfide Peptides

The synthesis of peptides containing multiple disulfide bonds requires precise control over the formation of each S-S linkage. This is achieved through the use of orthogonally protected cysteine residues, where each protecting group can be removed selectively in the presence of others. This compound serves as one such building block, offering the Acm-protected cysteine moiety.

Leveraging Differential Reactivities for Regioselective Disulfide Bridge Formation

Orthogonality is paramount for regioselective disulfide bond formation. This involves selecting cysteine protecting groups with distinct lability profiles, allowing for the sequential deprotection and oxidation of specific cysteine pairs. The Acm group is highly valuable in such strategies due to its unique removal conditions.

Commonly used cysteine protecting groups include:

Trityl (Trt): Acid-labile, removed by TFA.

4-Methoxytrityl (Mmt): More acid-labile than Trt, removed by dilute TFA.

tert-Butyl (tBu): Stable to TFA and iodine, removed by strong acids or specific reagents.

Acetamidomethyl (Acm): Stable to acid and base, removed by iodine, heavy metals, or specific oxidants.

A typical strategy might involve a peptide with two cysteine residues protected by Trt and two by Acm. The Trt groups can be selectively removed with mild acid (e.g., TFA) while the Acm groups remain intact. Subsequent oxidation (e.g., with air, DMSO, or NCS) forms the first disulfide bond. Later, the Acm groups are removed (e.g., with iodine) and the second disulfide bond is formed researchgate.netresearchgate.netpeptide.compeptide.comsigmaaldrich.commdpi.com. The differential reactivity of Acm towards iodine compared to Trt, and its stability to TFA, allows for this sequential control mdpi.comresearchgate.netiris-biotech.deresearchgate.netmdpi.com. For example, NCS can remove Acm and form a disulfide bond without affecting Trt, enabling on-resin formation of disulfide bonds in the presence of other cysteine protecting groups mdpi.comresearchgate.netresearchgate.net.

Table 2: Orthogonal Cysteine Protecting Group Combinations for Multi-Disulfide Peptides

| Protecting Group Pair | Selective Deprotection Reagent(s) | Disulfide Formation Method | Notes |

| Trt / Acm | TFA (for Trt); I₂ (for Acm) | Air/NCS (after Trt removal); I₂ (after Acm removal) | Trt is acid-labile, Acm is iodine-labile. Allows sequential disulfide formation. |

| Mmt / Acm | Dilute TFA (for Mmt); I₂ (for Acm) | NCS (after Mmt removal); I₂ (after Acm removal) | Mmt is more acid-labile than Trt, enabling earlier selective deprotection. NCS is effective for Acm removal and disulfide formation. |

| tBu / Acm | Strong acid/specific reagents (for tBu); I₂ (for Acm) | Oxidation (after tBu removal); I₂ (after Acm removal) | tBu is stable to TFA and iodine, offering a different orthogonality profile. |

Distinctions Between On-Resin and Post-Cleavage Cyclization Strategies

The strategy for forming disulfide bonds can be broadly categorized into on-resin (while the peptide is still attached to the solid support) and post-cleavage (in solution after the peptide has been cleaved from the resin). The choice of protecting groups, including the Acm group, significantly influences which strategy is more suitable and effective.

On-Resin Cyclization: This approach offers advantages in terms of automation and potentially higher yields, as it avoids purification of intermediates. Protecting groups like Mmt or Trt, which are acid-labile and removed during the final cleavage step, are often used for the first disulfide bond formation on-resin. Reagents like NCS can facilitate the removal of Acm and subsequent disulfide bond formation directly on the resin, even in the presence of other protecting groups like Trt mdpi.comresearchgate.netpeptidetherapeutics.org. This allows for the stepwise assembly of complex disulfide architectures directly on the solid support.

Post-Cleavage Cyclization: In this strategy, the peptide is cleaved from the resin, often with all cysteine protecting groups still in place (e.g., Acm and tBu, which are stable to TFA cleavage). The disulfide bonds are then formed in solution. The Acm group is particularly well-suited for post-cleavage strategies because its removal (e.g., by iodine or heavy metals) and subsequent oxidation can be performed after the peptide has been purified, potentially leading to cleaner products peptide.compeptide.comsigmaaldrich.com. A combination of Trt and Acm can also be used for a one-pot reaction in solution, where Trt is removed and oxidized first, followed by Acm removal and oxidation sigmaaldrich.comsigmaaldrich.com.

The selection of protecting groups dictates the sequence and conditions for disulfide bond formation, whether performed on-resin or in solution. The Acm group's stability to standard cleavage conditions and its unique removal chemistry make it a versatile tool for both on-resin and post-cleavage strategies in the synthesis of multi-disulfide peptides.

Reactivity and Mechanistic Studies of Boc Cys Acm Osu in Peptide Coupling

Mechanistic Pathways of Amide Bond Formation via N-Hydroxysuccinimide Ester Activation

The formation of a peptide bond using Boc-Cys(Acm)-OSu proceeds through the activation of the carboxylic acid moiety by an N-hydroxysuccinimide (NHS) ester. This activation strategy is widely employed in peptide synthesis due to the relatively high reactivity and stability of the resulting active ester. The aminolysis of NHS esters is a two-step process involving a tetrahedral intermediate.

The reaction commences with the nucleophilic attack of the free amino group of an amino acid or peptide on the carbonyl carbon of the NHS ester of Boc-Cys(Acm)-OH. This attack leads to the formation of a transient, high-energy tetrahedral intermediate. The breakdown of this intermediate is the rate-limiting step of the reaction, resulting in the formation of the desired amide (peptide) bond and the release of N-hydroxysuccinimide as a byproduct. igem.orgacs.org The mechanism is illustrated below:

Step 1: Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the incoming amino group attacks the electrophilic carbonyl carbon of the OSu ester.

Step 2: Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed, where the carbonyl oxygen carries a negative charge, and the incoming nitrogen atom is positively charged.

Step 3: Breakdown of Intermediate: The intermediate collapses, with the lone pair on the oxygen of the NHS moiety abstracting a proton from the incoming amino group. Simultaneously, the carbon-oxygen bond of the NHS ester cleaves, leading to the formation of the stable amide bond and the release of the N-hydroxysuccinimide leaving group.

The efficiency of this process is predicated on the electrophilicity of the carbonyl carbon of the OSu ester and the nucleophilicity of the attacking amine. The electron-withdrawing nature of the N-hydroxysuccinimide group makes the carbonyl carbon highly susceptible to nucleophilic attack.

Influence of Solvent Systems on Coupling Reaction Efficiency and Selectivity

The choice of solvent plays a crucial role in the efficiency and selectivity of peptide coupling reactions involving this compound. The solvent must be capable of dissolving the reactants while minimizing side reactions. Common solvents employed in peptide synthesis include dimethylformamide (DMF), dichloromethane (B109758) (DCM), and N-methylpyrrolidone (NMP).

The polarity of the solvent can significantly influence the reaction rate. sigmaaldrich.com Polar aprotic solvents like DMF are generally preferred as they can solvate the charged intermediates and facilitate the reaction. However, the purity of the solvent is paramount, as contaminants such as secondary amines in DMF can lead to unwanted side reactions. mesalabs.com

Hydrolysis of the active ester is a competing reaction, particularly in the presence of water. The rate of hydrolysis of N-hydroxysuccinimide esters is significant in aqueous buffers, which can reduce the yield of the desired peptide. nih.govresearchgate.netnih.gov Therefore, anhydrous conditions are generally favored for these coupling reactions.

The nature of the solvent can also impact the degree of racemization, a critical consideration for maintaining the stereochemical integrity of the peptide. Less polar solvents have been reported to reduce the extent of racemization during the coupling of cysteine derivatives. sigmaaldrich.com

Table 1: General Influence of Solvent Properties on Peptide Coupling with Activated Esters

| Solvent Property | Influence on Coupling Reaction | Rationale |

| Polarity | Generally, higher polarity increases reaction rate. | Stabilization of charged intermediates and transition states. |

| Aprotic Nature | Preferred for NHS ester couplings. | Avoids solvolysis of the active ester. |

| Purity | High purity is essential. | Contaminants like water can cause hydrolysis, and amines can lead to side products. |

| Solvating Power | Must effectively dissolve all reactants. | Ensures a homogeneous reaction mixture and facilitates molecular interactions. |

Analysis of Kinetic and Thermodynamic Parameters Governing Coupling Reactions

The kinetics of the aminolysis of N-hydroxysuccinimide esters have been studied, providing insights into the factors governing the reaction rate. The reaction is typically pseudo-first-order with respect to the amine concentration when the amine is in large excess. The rate of the reaction is dependent on the concentration of the free amine, and the rate constants generally increase with the basicity of the amine. acs.org

Thermodynamically, the formation of the amide bond is an exergonic process, driven by the formation of a stable amide bond and the release of the stable N-hydroxysuccinimide byproduct. However, the activation energy for the reaction must be overcome. The use of an activated ester like the OSu ester serves to lower this activation barrier compared to the direct condensation of a carboxylic acid and an amine.

Detailed thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) of activation for the coupling of this compound specifically are not extensively documented in publicly available literature. However, the general principles of active ester chemistry suggest that the reaction is enthalpically driven due to the formation of a strong amide bond, while the formation of the tetrahedral intermediate may be entropically unfavorable.

Table 2: Qualitative Kinetic and Thermodynamic Aspects of NHS Ester Coupling

| Parameter | General Trend/Observation | Implication for this compound Coupling |

| Reaction Order | Pseudo-first-order in amine (at high concentration). | The rate is directly proportional to the concentration of the peptide-amine. |

| Rate Dependence | Increases with amine basicity. | More basic amino termini will react faster. |

| Activation Energy | Lowered by NHS ester activation. | Facilitates amide bond formation under milder conditions. |

| Enthalpy (ΔH) | Exothermic (favorable). | The formation of the stable peptide bond releases energy. |

| Entropy (ΔS) | Formation of the tetrahedral intermediate is entropically unfavorable. | The ordering of reactants into the transition state reduces entropy. |

Applications of Boc Cys Acm Osu in Advanced Peptide and Protein Synthesis

Solution-Phase Peptide Synthesis Applications of Activated Cysteine Derivatives

While SPPS is dominant, solution-phase peptide synthesis (SolPS) remains a valuable technique, particularly for large-scale synthesis or for specific peptide sequences. In SolPS, activated amino acid derivatives are crucial for efficient peptide bond formation.

Boc-Cys(Acm)-OSu serves as an activated cysteine derivative that can be used in solution-phase couplings. The OSu ester readily reacts with the N-terminal amine of a peptide fragment in solution to form a new peptide bond. The use of such activated esters can minimize the risk of side reactions and racemization that can sometimes be associated with in-situ coupling reagents. mdpi.com The Boc and Acm protecting groups offer the same advantages in solution as they do in the solid phase, providing stable protection that can be removed selectively at the appropriate stages of a multi-step synthesis. bachem.com

Chemical Ligation Strategies Involving Cysteine Moieties

Chemical ligation techniques have revolutionized the synthesis of large peptides and proteins by allowing for the chemoselective joining of unprotected peptide fragments. Native Chemical Ligation (NCL) is the most prominent of these methods.

Native Chemical Ligation requires two key components: a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine residue. This compound is instrumental in preparing the latter. By incorporating Boc-Cys(Acm)-OH into a peptide sequence (typically via SPPS), a peptide with a protected N-terminal cysteine can be synthesized. frontiersin.org Following cleavage from the resin and deprotection of other side chains, the Acm group can be removed to reveal the free thiol of the N-terminal cysteine, making the fragment ready for ligation.

While this compound is not directly used to create the thioester, the underlying Boc/Bzl SPPS strategy, for which Boc-Cys(Acm)-OH is a key building block, is well-suited for the synthesis of peptide thioesters. nih.govethz.ch In Boc-SPPS, peptide thioesters can be generated directly by cleavage from a specific thioester-generating resin using strong acids like hydrogen fluoride (B91410) (HF). ethz.ch The stability of the Acm group to HF allows for the synthesis of peptide thioesters that also contain protected cysteine residues elsewhere in the sequence. researchgate.net

The synthesis of precursors for NCL often involves complex, multi-step procedures. For instance, in a convergent approach, multiple peptide fragments are synthesized separately and then ligated. In one documented synthesis of a ubiquitin fragment, Boc-Cys(Acm) was coupled to the N-terminus of a peptide chain assembled on a resin. frontiersin.org After cleavage and deprotection, this yielded a peptide fragment with an N-terminal Cys(Acm) residue. This fragment could then be further manipulated, for example, by converting a C-terminal hydrazide into a thioester, preparing it for a subsequent ligation step. frontiersin.org The Acm-protected cysteine provides a latent ligation site, which can be unmasked when needed. This strategy highlights the utility of Boc-Cys(Acm)-OH and its activated OSu form in the elaborate planning and execution of protein synthesis via NCL.

| Application Area | Specific Use | Key Feature Utilized |

|---|---|---|

| SPPS | Incorporation into linear peptides | Boc (acid-labile), OSu (activated ester) |

| SPPS | Synthesis of cysteine-rich peptides | Acm (stable, orthogonal protection) |

| Solution-Phase Synthesis | Coupling of activated cysteine | OSu (efficient coupling), Boc/Acm (protection) |

| Chemical Ligation | Preparation of N-terminal Cys fragments | Acm (thiol protection until ligation) |

| NCL Precursor Synthesis | Enabling convergent synthesis strategies | Orthogonality of the Acm group |

Strategies for Site-Specific Introduction of Cysteine Analogues and Targeted Modifications

The ability to introduce a cysteine residue at a specific position within a peptide or protein is fundamental for a wide range of applications, from studying protein structure and function to the development of therapeutic conjugates. This compound is an ideal reagent for this purpose in Boc-based SPPS. It allows for the precise placement of a protected cysteine residue at any desired location in the peptide sequence.

Once the peptide is synthesized and purified, the Acm-protected thiol serves as a latent chemical handle. Its stability during synthesis preserves the thiol, which can be deprotected at a later stage to yield a unique, reactive nucleophile on the peptide. explorationpub.com This free thiol can then be used for various site-specific modifications, including the attachment of probes, drugs, or polymers. This strategy is particularly valuable because cysteine is one of the less abundant amino acids in many proteins, making it an ideal target for selective chemical modification with minimal off-target effects. explorationpub.comnih.gov

Thiol-ene "click" chemistry has emerged as a powerful tool for peptide and protein modification due to its high efficiency, specificity, and compatibility with aqueous conditions. researchgate.netfrontiersin.org The reaction involves the radical-mediated addition of a thiol to an alkene, forming a stable thioether linkage. frontiersin.org

The cysteine residue introduced using this compound is a perfect substrate for this reaction. After the synthesis of the peptide, the Acm group is removed to unmask the free thiol. This thiol can then be reacted with a molecule containing a terminal alkene (the "ene" component) in the presence of a radical initiator (often photo-initiated) to form the desired conjugate. frontiersin.orgnih.gov This method has been successfully used for various modifications, including:

Glycosylation: Attaching carbohydrate moieties to peptides to study or enhance their properties. nih.gov

Lipidation: Introducing lipid chains to increase membrane association or improve pharmacokinetic profiles.

Cross-linking: Stapling peptides to enforce helical conformations or for creating cyclic structures. researchgate.net

The thiol-ene reaction is considered a "click" reaction because it is high-yielding, generates minimal byproducts, and is orthogonal to most functional groups found in biological molecules. frontiersin.org

This table summarizes selected findings, illustrating the versatility of the thiol-ene reaction for modifying cysteine residues introduced into peptides.

Bioconjugation, the process of linking a biomolecule to another molecule, is a cornerstone of modern drug development, diagnostics, and materials science. The unique nucleophilicity and relatively low abundance of the cysteine thiol make it a prime target for chemo-selective modification. explorationpub.comexplorationpub.com The introduction of a cysteine residue via this compound and its subsequent deprotection provides a specific site for conjugation.

Several chemo-selective strategies have been developed to target cysteine residues under physiological conditions:

Michael Addition: This is one of the most common methods, where the cysteine thiol reacts with Michael acceptors like maleimides to form a stable thioether bond. This reaction is rapid and highly selective for thiols at neutral pH. explorationpub.com

Nucleophilic Substitution: Cysteine thiols can react with α-halogenated carbonyl compounds (e.g., iodoacetamides) to form a stable thioether linkage. This method is robust but can sometimes show cross-reactivity with other nucleophilic residues like histidine or lysine (B10760008) at higher pH. explorationpub.com

Disulfide Exchange: The thiol can react with an activated disulfide (e.g., a pyridyl disulfide) to form a new, stable disulfide bond, releasing a chromophoric byproduct that allows for reaction monitoring.

Hypervalent Iodine Reagents: Newer methods utilize hypervalent iodine compounds to achieve highly selective and rapid cysteine bioconjugation, even in complex biological media. explorationpub.com

The choice of conjugation chemistry depends on the specific application, the nature of the molecule to be attached, and the required stability of the resulting linkage. The ability to install a single, reactive cysteine at a predetermined site using this compound is the critical first step for all these advanced bioconjugation studies. explorationpub.com

Technological Advancements and Automation in Boc Cys Acm Osu Enabled Peptide Synthesis

Integration with Automated Peptide Synthesizers for Enhanced Throughput

Automated peptide synthesis is built upon the principles of Solid-Phase Peptide Synthesis (SPPS), a technique that anchors a growing peptide chain to a solid resin support, allowing for the easy removal of excess reagents and byproducts through simple washing steps. americanpeptidesociety.org The automation of SPPS standardizes the repetitive cycles of deprotection, coupling, and washing, which minimizes human error and dramatically reduces manual labor. americanpeptidesociety.orgnih.gov

Boc-Cys(Acm)-OSu is highly compatible with automated synthesizers that utilize Boc chemistry. In these systems, the synthesis cycle involves:

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using an acid, typically trifluoroacetic acid (TFA). nih.govbeilstein-journals.org

Washing: The resin is washed with solvents like dimethylformamide (DMF) to remove residual acid and byproducts.

Coupling: A solution of the incoming activated amino acid, such as this compound, is added to the reaction vessel. The activated OSu ester reacts efficiently with the newly freed N-terminal amine of the peptide chain to form a new peptide bond. smolecule.com

Washing: The resin is washed again to remove unreacted amino acid and coupling reagents.

This entire process is controlled by pre-programmed protocols, with pumps and valves managing the precise delivery of reagents and solvents. americanpeptidesociety.orgnih.gov The use of a pre-activated OSu ester like this compound can streamline the coupling step, as it circumvents the need for in-situ activation reagents, which can sometimes lead to side reactions.

Technological advancements such as microwave-assisted SPPS (MW-SPPS) have further accelerated this process. Microwave energy can significantly shorten the time required for both deprotection and coupling steps, allowing for the synthesis of peptide chains of approximately 30 amino acids to be completed overnight. nih.gov The robust nature of the Boc and Acm protecting groups makes this compound suitable for these high-energy conditions, leading to the rapid production of high-purity, cysteine-containing peptides. nih.gov

| Feature of Automation | Contribution of this compound | Benefit |

| Standardized Cycles | The Boc group is reliably cleaved by TFA in the deprotection step of each cycle. nih.govbeilstein-journals.org | High reproducibility across synthesis runs. |

| Efficient Coupling | The pre-activated OSu ester ensures rapid and efficient amide bond formation. smolecule.com | Increased coupling efficiency and reduced cycle times. |

| Side-Chain Protection | The Acm group is stable to the repetitive TFA treatments used for Boc removal. smolecule.com | Prevents unwanted side reactions involving the cysteine thiol. |

| High-Speed Synthesis | Chemical stability is compatible with microwave-assisted protocols. nih.gov | Dramatically enhanced throughput and faster peptide assembly. |

High-Throughput Synthesis of Cysteine-Containing Peptide Libraries

High-throughput synthesis involves the simultaneous production of hundreds or thousands of different peptides, known as peptide libraries. These libraries are invaluable tools in drug discovery, epitope mapping, and materials science. Automated peptide synthesizers are central to this application, as many are designed for parallel processing, allowing multiple unique peptide sequences to be synthesized at the same time in separate reaction vessels. americanpeptidesociety.org

This compound is an ideal building block for constructing cysteine-containing peptide libraries for several key reasons:

Reliability: The success of library synthesis hinges on the efficiency and reliability of the underlying chemistry. The robust and well-understood nature of Boc-SPPS ensures a high success rate for each individual peptide in the library.

Cysteine Stability: The Acm protecting group provides consistent and dependable protection of the cysteine sulfhydryl group across all peptides in the library. This is critical because the free thiol is highly reactive and could otherwise lead to a host of side reactions, including unwanted dimerization.

Orthogonality: The Acm group is orthogonal to the Boc group and the final resin cleavage conditions (typically using strong acids like hydrofluoric acid or trifluoromethanesulfonic acid). This means the Acm group remains in place until a specific, targeted removal step is performed, usually with reagents like mercury(II) acetate (B1210297) or iodine. smolecule.com This allows researchers to generate a library of Acm-protected peptides, which can then be selectively deprotected and cyclized or conjugated as needed.

The automated, parallel nature of modern synthesizers, combined with the reliability of this compound, enables the generation of large and diverse libraries of cysteine-containing peptides for screening and analysis.

Interfacing with Modern Purification and Characterization Techniques (e.g., HPLC, Mass Spectrometry)

Following synthesis and cleavage from the solid support, the crude peptide product is a mixture containing the target peptide along with truncated sequences, deletion sequences, and byproducts from side reactions. The purification and characterization of the desired product are therefore critical steps that rely on modern analytical techniques.

The use of this compound in the synthesis workflow is fully compatible with these essential downstream processes.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for purifying peptides. The crude peptide mixture is dissolved and injected into the HPLC system, where peptides are separated based on their hydrophobicity. The Acm group on the cysteine residue is stable under standard RP-HPLC conditions (typically using gradients of acetonitrile (B52724) and water with 0.1% TFA). oup.com This allows for the efficient purification of the Cys(Acm)-containing peptide away from synthesis-related impurities. nih.govnih.govoup.com

Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the synthesized peptide by measuring its molecular weight with high accuracy. The mass of the final peptide will include the mass of the Acm group (CH₃CONHCH₂–), which adds 71.08 Daltons to the mass of the cysteine residue. This expected mass shift serves as a clear diagnostic marker during MS analysis, confirming that the cysteine residue was successfully incorporated and remains properly protected. oup.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are often used to analyze the fractions collected from HPLC, confirming which peak corresponds to the desired product. nih.gov

The general workflow is as follows:

The peptide is synthesized on an automated synthesizer using this compound.

The peptide is cleaved from the resin, yielding the crude product with the Acm group still attached.

The crude product is purified by RP-HPLC.

The purified fractions are analyzed by Mass Spectrometry to identify the fraction containing the correct Cys(Acm)-peptide.

If the final application requires a free thiol or a disulfide bond, the purified Cys(Acm)-peptide is treated with a specific reagent (e.g., iodine or silver acetate) to remove the Acm group. rsc.orgrsc.org

A final purification step via RP-HPLC may be performed to yield the final, deprotected peptide.

This seamless integration with standard purification and analysis platforms underscores the utility of this compound as a versatile and practical reagent in modern, automated peptide chemistry.

Computational and Theoretical Investigations of Boc Cys Acm Osu Reactivity

Molecular Modeling and Simulation of Protecting Group Interactions and Stability

The stability and interactions of the tert-butyloxycarbonyl (Boc) and acetamidomethyl (Acm) protecting groups in Boc-Cys(Acm)-OSu are critical for successful peptide synthesis. Molecular modeling and simulations offer powerful tools to investigate these aspects at an atomic level.

The Boc group, protecting the N-terminus, and the Acm group, protecting the cysteine thiol, are essential for preventing unwanted side reactions. Computational studies, often employing quantum mechanics (QM) and molecular mechanics (MM) methods, can elucidate the conformational preferences of these groups and their electronic effects on the reactivity of the N-hydroxysuccinimide (OSu) ester.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different solvent environments. These simulations can reveal how solvent molecules interact with the protecting groups and the activated ester, influencing their stability and the accessibility of the reactive center for nucleophilic attack. For instance, simulations can predict the formation of intramolecular hydrogen bonds that might stabilize certain conformations and modulate reactivity.

Table 1: Theoretical Conformational Analysis of Protecting Groups in this compound

| Protecting Group | Dihedral Angle(s) Analyzed | Predicted Stable Conformation(s) | Method of Analysis |

| Boc | ω (Cα-N-C=O) | Trans (~180°) | Density Functional Theory (DFT) |

| Acm | χ1 (Cα-Cβ-S-CH2) | g+, g-, t | Molecular Dynamics (MD) |

This table presents hypothetical data based on common findings in computational studies of protected amino acids.

Computational Analysis of Reaction Pathways for Amide Bond Formation

The core reaction in peptide synthesis is the formation of an amide bond between the activated carboxylic acid of one amino acid and the N-terminus of another. Computational chemistry provides a detailed picture of the reaction mechanism and energetics of this process for this compound.

Density Functional Theory (DFT) is a widely used method to study the reaction pathways of amide bond formation. These calculations can map the potential energy surface of the reaction, identifying the transition states and intermediates involved. For the reaction of this compound with an incoming amine, a stepwise mechanism is generally accepted, proceeding through a tetrahedral intermediate.

Computational analysis can determine the activation energies for the formation and breakdown of this intermediate, providing a quantitative measure of the reaction rate. Furthermore, these studies can explore the role of catalysts, such as bases, in facilitating the reaction by deprotonating the incoming amine and stabilizing the transition state. The leaving group ability of the N-hydroxysuccinimide (NHS) is also a key factor that can be quantified through computational methods.

Table 2: Calculated Energetics for the Aminolysis of a Model NHS Ester

| Reaction Step | Parameter | Calculated Value (kcal/mol) | Computational Method |

| Formation of Tetrahedral Intermediate | Activation Energy (ΔG‡) | 10-15 | DFT (B3LYP/6-31G) |

| Breakdown of Tetrahedral Intermediate | Activation Energy (ΔG‡) | 5-8 | DFT (B3LYP/6-31G) |

| Overall Reaction | Reaction Energy (ΔG) | -15 to -20 | DFT (B3LYP/6-31G*) |

This table presents typical data from DFT studies on the aminolysis of N-hydroxysuccinimide esters. Specific values for this compound would require a dedicated computational study.

In Silico Prediction of Potential Side Reactions and Optimization of Synthetic Conditions

A significant challenge in peptide synthesis is the occurrence of side reactions that can lead to impurities and lower yields. In silico methods are increasingly being used to predict and understand these unwanted reaction pathways, thereby guiding the optimization of synthetic conditions.

For this compound, potential side reactions include racemization of the chiral center, hydrolysis of the active ester, and reactions involving the Acm protecting group. Computational models can be used to assess the likelihood of these side reactions under various conditions. For example, the propensity for racemization can be evaluated by calculating the energy barrier for deprotonation at the α-carbon.

The competition between aminolysis (the desired reaction) and hydrolysis (an unwanted side reaction) of the OSu ester is a critical factor influencing coupling efficiency. nih.govnih.govacs.org Computational studies can model the kinetics of both reactions in the presence of water, helping to determine optimal pH and solvent conditions to favor amide bond formation. nih.govnih.govacs.org Furthermore, in silico screening of different bases and additives can identify conditions that minimize side reactions while maximizing the rate of the desired coupling reaction. This predictive capability is invaluable for developing robust and efficient peptide synthesis protocols.

Table 3: In Silico Prediction of Factors Influencing Side Reactions

| Side Reaction | Influencing Factor | Computational Metric | Predicted Outcome of Increased Factor |

| Racemization | Base Strength | pKa of conjugate acid | Increased rate of epimerization |

| Hydrolysis | Water Concentration | Free energy of activation | Increased rate of hydrolysis |

| Acm Group Instability | Acid/Base Concentration | Proton affinity/deprotonation energy | Potential for premature deprotection |

This table provides a qualitative summary of predictions based on general principles of reaction mechanisms investigated through computational chemistry.

Emerging Research Directions and Future Perspectives for Boc Cys Acm Osu

Exploration of Novel Cysteine Protecting Groups and Their Orthogonality

The strategic protection and deprotection of cysteine residues are paramount for the regioselective formation of disulfide bonds in peptides and proteins with multiple cysteine residues. The acetamidomethyl (Acm) group of Boc-Cys(Acm)-OSu is a well-established protecting group, prized for its stability in both Boc- and Fmoc-based solid-phase peptide synthesis (SPPS) and its selective removal under specific oxidative conditions, often using iodine. However, the future of complex peptide synthesis lies in the expansion of the orthogonal protecting group toolbox, allowing for even more intricate molecular designs.

Research is actively pursuing the development of novel cysteine protecting groups that are fully orthogonal to the Acm group and other commonly used protecting groups. rsc.orgresearchgate.net This would enable the stepwise and selective formation of multiple disulfide bonds within a single peptide chain with greater efficiency and less risk of side reactions. researchgate.netrockefeller.edu The concept of orthogonality is crucial, ensuring that the removal of one protecting group does not affect others present in the molecule. rsc.org

Future investigations will likely focus on:

Photolabile Protecting Groups: These groups can be removed with light at specific wavelengths, offering a mild and highly specific deprotection strategy that is orthogonal to most chemical methods.

Enzyme-Labile Protecting Groups: The use of enzymes to remove protecting groups provides exceptional specificity and operates under mild, physiological conditions.

Click Chemistry Handles as Protecting Groups: Groups that can be removed via bioorthogonal click chemistry reactions would offer a new dimension of control in peptide synthesis.

The Acm group's orthogonality to a large number of other cysteine protecting groups, including Trt, tBu, and Mmt, has already been instrumental in the synthesis of complex proteins. rsc.orgresearchgate.net The continued exploration of new protecting groups will further enhance the synthetic chemist's ability to construct highly complex and precisely folded peptide architectures.

Table 1: Examples of Cysteine Protecting Groups and their Orthogonality to Acm

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal to Acm |

| Trityl | Trt | Mild acid (e.g., TFA) | Yes |

| tert-Butyl | tBu | Strong acid (e.g., HF) | Yes |

| 4-Methoxytrityl | Mmt | Very mild acid (e.g., 1% TFA) | Yes |

| 4-Methylbenzyl | Meb | Strong acid (e.g., HF) | Yes |

| 9-fluorenylmethyl | Fm | Piperidine (B6355638) | Yes |

Advancements in Sustainable and Green Chemistry Approaches in this compound Synthesis and Utilization

The pharmaceutical and chemical industries are increasingly focusing on sustainable and environmentally friendly manufacturing processes. millennialscientific.com Peptide synthesis, traditionally reliant on large volumes of hazardous solvents and reagents, is a prime area for the implementation of green chemistry principles. advancedchemtech.comresearchgate.netrsc.org The synthesis and application of this compound are not exempt from this trend.

Future research in this area will likely concentrate on several key aspects:

Greener Solvents: The development and implementation of safer, more sustainable solvents to replace commonly used ones like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are a major focus. millennialscientific.comnih.gov Research into bio-based solvents and water-based synthesis methods is ongoing.

Atom Economy: Improving the efficiency of the synthesis of this compound and its utilization in peptide synthesis to minimize waste is a critical goal. This includes the development of more efficient coupling reagents that generate fewer byproducts. acs.org

TFA-Free Cleavage: The use of trifluoroacetic acid (TFA) for the final cleavage of peptides from the solid support generates hazardous waste. The development of TFA-free cleavage protocols is a significant step towards greener peptide manufacturing. polypeptide.com

Recycling of Solvents and Reagents: Implementing effective recycling strategies for solvents and expensive reagents used in the synthesis process can significantly reduce the environmental impact and cost of peptide production. researchgate.net

While specific studies on the green synthesis of this compound are emerging, the broader trends in sustainable peptide chemistry will undoubtedly influence its future production and application.

Expanding Applications in Chemical Biology for Probe Development

The unique reactivity of the activated N-hydroxysuccinimide (OSu) ester in this compound makes it a valuable tool for bioconjugation and the development of chemical probes to study biological systems. mdpi.com While the Boc and Acm groups provide protection, the OSu ester allows for efficient labeling of biomolecules containing primary amines, such as proteins and amino-modified nucleic acids.

Future research is poised to leverage these properties for the creation of sophisticated chemical biology tools:

Fluorescent Probes: this compound can be used as a precursor to synthesize peptides that are subsequently labeled with fluorophores. nih.govnih.govresearchgate.net These fluorescently labeled peptides can be used to visualize and track biological processes in real-time. The protected cysteine can be deprotected at a later stage to study its role in protein folding or interaction.

Bioorthogonal Probes: The incorporation of this compound into peptides allows for the introduction of a protected cysteine residue, which, after deprotection, can serve as a handle for bioorthogonal ligation reactions, such as native chemical ligation or thiol-ene click chemistry. nih.govnih.gov This enables the site-specific modification of proteins and the construction of complex biomolecular conjugates.

Activity-Based Probes: The activated ester can be used to attach the protected cysteine to a reactive group that targets a specific enzyme class. After deprotection of the Acm group, the free thiol can be used to capture and identify active enzymes in complex biological samples.

The ability to introduce a protected and selectively deprotectable cysteine residue with high efficiency will continue to make this compound a valuable reagent in the expanding field of chemical biology.

Future Prospects in Engineering Complex Protein Architectures Through Peptide Assembly

The controlled self-assembly of peptides into well-defined nanostructures is a rapidly growing field with applications in materials science, medicine, and nanotechnology. nih.govnih.gov The strategic placement of cysteine residues and the subsequent formation of disulfide bonds are powerful tools for directing and stabilizing these complex architectures. springernature.com this compound, by enabling the precise incorporation of a protected cysteine, is set to play a significant role in this field.

Future prospects in this area include:

Hierarchical Self-Assembly: The use of this compound in the synthesis of peptide building blocks allows for a programmed, hierarchical self-assembly process. Peptides can first assemble through non-covalent interactions, and then be covalently locked into place through the formation of disulfide bonds after selective deprotection of the Acm groups.

Stepwise Disulfide Bond Formation: In complex, multi-domain protein architectures, the ability to form disulfide bonds in a stepwise and controlled manner is crucial for achieving the correct fold. researchgate.netrockefeller.edu The orthogonality of the Acm group is key to this strategy, allowing for the sequential formation of disulfide bridges. biotage.com

Synthesis of Conotoxins and Other Disulfide-Rich Peptides: Conotoxins are a class of neurotoxic peptides with intricate disulfide bond patterns that are challenging to synthesize. mdpi.com The use of orthogonal protecting group strategies, including the Acm group, is essential for their successful chemical synthesis and the exploration of their therapeutic potential. mdpi.combiotage.com

The precise control over cysteine chemistry afforded by reagents like this compound will be instrumental in the rational design and synthesis of novel protein architectures with tailored functions and properties.

Q & A

Q. What are the key synthetic routes for Boc-Cys(Acm)-OSu, and how is the Acm protecting group introduced?

this compound is synthesized through sequential protection and activation steps. Starting from Boc-Cys(Trt)-OH, the Trt (trityl) group is replaced with Acm (acetamidomethyl) under acidic conditions using acetamidomethanol (Acm-OH) and triisopropylsilane (TIS) . The Boc group is then reintroduced via reaction with di-tert-butyl dicarbonate [(Boc)₂O]. The active ester (OSu) is typically formed by coupling the carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide reagent (e.g., DCC or EDC) . Characterization involves TLC for reaction monitoring and NMR to confirm Acm introduction .

Q. How does the Acm group in this compound enhance cysteine stability during peptide synthesis?

The Acm group protects the cysteine thiol from oxidation and unwanted side reactions (e.g., disulfide scrambling) during solid-phase peptide synthesis. Unlike acid-labile groups (e.g., Trt), Acm is stable under standard Fmoc/t-Bu cleavage conditions but can be selectively removed post-synthesis using iodine in methanol/water . This dual stability and selectivity make Acm ideal for synthesizing disulfide-rich peptides .

Q. What analytical methods are essential for characterizing this compound and its intermediates?

- TLC : Monitors reaction progress and purity using solvent systems like chloroform/methanol/acetic acid (e.g., 95:5:3) .

- NMR : Confirms Acm incorporation (e.g., methyl protons of Acm at ~2.0 ppm) and active ester formation (succinimidyl protons at ~2.8 ppm) .

- HPLC : Assesses final purity, particularly for detecting deconjugation byproducts (e.g., free NHS) .

Advanced Research Questions

Q. How do conformational dynamics of this compound influence its reactivity in peptide coupling?

Molecular mechanics studies reveal that the Acm-protected cysteine adopts pseudoaxial and pseudoequatorial conformers in a 3:1 ratio under physiological conditions (pH 7.4, 37°C) . The pseudoaxial conformer, with greater steric exposure, may accelerate deconjugation under stress (e.g., elevated temperature). Researchers must optimize coupling conditions (e.g., solvent polarity, temperature) to minimize premature deprotection during peptide elongation .

Q. What experimental strategies resolve contradictions in Acm deprotection efficiency across studies?

Discrepancies in Acm removal efficiency (e.g., iodine concentration, reaction time) often stem from peptide sequence context or solvent composition. For example, steric hindrance in β-sheet regions slows iodine-mediated deprotection. To address this:

Q. How can this compound be integrated into the synthesis of multi-disulfide peptides with controlled regiochemistry?

A stepwise disulfide pairing strategy is recommended:

- Synthesize linear peptides with orthogonal protecting groups (e.g., Acm for Cys¹/Cys³ and Trt for Cys²/Cys⁴).

- Remove Trt groups via TFA and oxidize Cys²/Cys⁴ to form the first disulfide bond.

- Deprotect Acm with iodine and oxidize Cys¹/Cys³ . This approach minimizes misfolding and is critical for bioactive peptides like conotoxins .

Q. What are the implications of solvent choice on this compound stability in long-term storage?

this compound is hygroscopic and prone to hydrolysis in polar aprotic solvents (e.g., DMF, DMSO). Storage recommendations:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.